Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-
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Overview
Description
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a phosphine group attached to an ethanamine backbone, which imparts distinct chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with ethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethanamine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary amines.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- involves its interaction with molecular targets through the phosphine group. The phosphine group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The ethanamine backbone provides additional sites for interaction with other molecules, enhancing its reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, 2-(diphenylphosphino)-N-methyl-
- Dichlorotriphenylphosphine 2-(diphenylphosphino)-N-(2-pyridinylmethyl)ethanamine ruthenium (II)
Uniqueness
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is unique due to its specific structure, which combines the properties of both phosphine and amine groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
145533-43-3 |
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Molecular Formula |
C21H20NP |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N-ethylmethanimine |
InChI |
InChI=1S/C21H20NP/c1-2-22-17-18-11-9-10-16-21(18)23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-17H,2H2,1H3 |
InChI Key |
AAQQPNNUBCIHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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